5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 622835-34-1
VCID: VC8182422
InChI: InChI=1S/C9H7BrO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2
SMILES: C1CC(=O)C2=CC(=C(C=C21)Br)O
Molecular Formula: C9H7BrO2
Molecular Weight: 227.05 g/mol

5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

CAS No.: 622835-34-1

Cat. No.: VC8182422

Molecular Formula: C9H7BrO2

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one - 622835-34-1

Specification

CAS No. 622835-34-1
Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
IUPAC Name 5-bromo-6-hydroxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H7BrO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2
Standard InChI Key XKGAEEAGMAAAJE-UHFFFAOYSA-N
SMILES C1CC(=O)C2=CC(=C(C=C21)Br)O
Canonical SMILES C1CC(=O)C2=CC(=C(C=C21)Br)O

Introduction

5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7BrO2. It is a derivative of indanone, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in the synthesis of complex organic molecules.

Synthesis of 5-Bromo-6-Hydroxy-2,3-Dihydro-1H-Inden-1-One

The synthesis of this compound typically involves the bromination of 6-hydroxy-1-indanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position. Industrial production may utilize large-scale bromination processes with automated reactors to enhance efficiency and yield.

Major Products Formed

Reaction TypeProduct
Oxidation5-Bromo-6-oxo-2,3-dihydro-1H-inden-1-one
Reduction5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol
Substitution5-Substituted-6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives

Biological Activities

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity: It exhibits significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.019 mg/mL for E. coli.

    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.025 mg/mL
    Escherichia coli0.019 mg/mL
    Bacillus subtilis0.030 mg/mL
  • Antioxidant Activity: It demonstrates effective free radical scavenging capabilities, suggesting potential utility in preventing oxidative stress-related diseases.

  • Anticancer Activity: Preclinical studies have shown promising anticancer properties, with the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 and HepG2.

    Cell LineIC50 (µM)
    MDA-MB-23110.0
    HepG212.5

Applications in Research and Industry

5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one serves as a building block for synthesizing more complex organic molecules and is explored for its potential in developing new pharmaceuticals. Its applications extend to the production of specialty chemicals and materials.

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